2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, hydroxy, oxo, and prop-2-enyl groups, as well as a sulfanyl group linked to an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Hydroxylation and Oxidation: The hydroxy and oxo groups can be introduced through selective hydroxylation and oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Heck reaction or a similar coupling reaction.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiourea or a similar thiolating agent.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The prop-2-enyl group can participate in coupling reactions such as Heck or Suzuki coupling to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl bromide, benzyl chloride, thiourea.
Coupling Reagents: Palladium catalysts, base (e.g., potassium carbonate).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Coupling: Formation of extended conjugated systems.
Scientific Research Applications
2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
- 2-(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
- 2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Uniqueness
This compound is unique due to the presence of the prop-2-enyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
2-(5-benzyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-13-26-22(29)19(14-16-7-5-4-6-8-16)21(28)25-23(26)31-15-20(27)24-17-9-11-18(30-2)12-10-17/h3-12,28H,1,13-15H2,2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLPWKQGMZOXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2CC=C)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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